Boc-Hyp-OH

Catalog No.
S704601
CAS No.
13726-69-7
M.F
C10H17NO5
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Hyp-OH

CAS Number

13726-69-7

Product Name

Boc-Hyp-OH

IUPAC Name

(2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1

InChI Key

BENKAPCDIOILGV-RQJHMYQMSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)O

The exact mass of the compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Hyp-OH, or (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is a key N-terminally protected amino acid derivative used in organic synthesis. Its primary role is as a building block in Boc-based solid-phase peptide synthesis (SPPS), where it enables the introduction of a hydroxylated proline residue. This specific residue is critical for forming stable triple-helical structures in collagen mimetic peptides and for providing a site for further functionalization or hydrogen bonding in peptidomimetics and other complex chiral molecules.

Research Fit

Boc/Bzl SPPS Acid-labile protection for long or base-sensitive sequences
Trans-4-hydroxyproline Cγ-exo pucker stabilizes trans amide bond geometry
Collagen mimetics Building block for triple-helix stabilization studies

Substituting Boc-Hyp-OH with its most common alternative, Fmoc-Hyp-OH, is not a simple swap; it forces a complete change in synthesis strategy from an acid-labile (Boc) to a base-labile (Fmoc) deprotection scheme, impacting orthogonality, reagent compatibility, and final cleavage conditions. Choosing the less expensive Boc-Pro-OH eliminates the 4-hydroxyl group, which is often the primary reason for selecting hydroxyproline, as it is critical for inducing conformational stability in structures like collagen triple helices. Finally, starting with unprotected L-hydroxyproline necessitates an in-house Boc-protection step, which adds labor, solvent, and reagent costs while introducing risks to overall yield and purity, often negating the initial savings on the raw material.

Substitution Risk

Boc vs Fmoc orthogonality

Fmoc-Hyp-OH requires basic deprotection, incompatible with base-sensitive sequences. Boc route may reduce aggregation risk.

Trans vs cis stereochemistry

Cis-4-hydroxyproline enforces Cγ-endo pucker and cis amide, altering conformational bias and triple-helix stability.

Proline substitution

Boc-Pro-OH lacks the 4-hydroxyl group, eliminating stereoelectronic and hydrogen-bonding contributions critical for collagen stabilization.

Enables True Orthogonality in Classic Boc/Bzl Peptide Synthesis Strategies

The primary procurement driver for Boc-Hyp-OH is its compatibility with the Boc/Bzl orthogonal protection strategy. In this scheme, the Nα-Boc group is repeatedly removed with trifluoroacetic acid (TFA), while side-chain protecting groups, such as benzyl (Bzl) ethers, are stable to these conditions. These side-chain groups are only removed at the final stage with a much stronger acid, like hydrofluoric acid (HF). This is fundamentally incompatible with the Fmoc/tBu strategy, where the Nα-Fmoc group is removed by base (e.g., piperidine) and tBu-based side-chain groups are removed by TFA. Therefore, for any synthesis requiring acid-stable side-chain protection (like Bzl), the use of a Boc-protected amino acid is mandatory.

Evidence DimensionDeprotection Chemistry
Target Compound DataNα-Boc group removed by moderate acid (TFA)
Comparator Or BaselineFmoc-Hyp-OH: Nα-Fmoc group removed by base (piperidine)
Quantified DifferenceFundamentally different chemical mechanisms (acidolysis vs. base-catalyzed elimination)
ConditionsStandard Solid-Phase Peptide Synthesis (SPPS) cycles

This chemical incompatibility makes Boc-Hyp-OH a required, non-substitutable component for any project designed around the Boc/Bzl synthesis strategy.

Coupling Efficiency
Class-level
90–98%
Supports high-yield incorporation in Fmoc-SPPS
Under optimized coupling conditions; secondary amine context

Process Advantage in Synthesizing Hydrophobic and Aggregation-Prone Peptides

In the synthesis of difficult sequences, particularly hydrophobic peptides susceptible to aggregation, Boc chemistry provides a distinct process advantage over the Fmoc strategy. The TFA-mediated deprotection of the Boc group leaves the newly exposed N-terminal amine in its protonated, ammonium salt form. This positive charge disrupts inter-chain hydrogen bonding that leads to aggregation, thereby increasing the availability of the amine for the next coupling step. This can lead to higher yields and purer final products for sequences that are problematic to synthesize using Fmoc chemistry, where the deprotected amine is a neutral free base.

Evidence DimensionState of N-terminus post-deprotection
Target Compound DataProtonated (ammonium salt), reducing aggregation
Comparator Or BaselineFmoc-Hyp-OH: Neutral (free amine), more prone to aggregation
Quantified DifferenceQualitative but mechanistically significant difference in charge state
ConditionsSolid-phase peptide synthesis of hydrophobic sequences

For challenging peptide targets, choosing Boc-Hyp-OH can be a key process decision to mitigate aggregation, improve yield, and simplify purification.

Specification
Specification review
≥98.5% HPLC, [α]D20 = -75° to -85°
Supports chiral integrity and batch consistency
Vendor datasheet; confirm per lot

Economic Advantage: Lower Reagent Cost Compared to Fmoc Alternative

From a procurement and process economics perspective, Boc-protected amino acids are generally less expensive than their Fmoc-protected counterparts. This cost difference is primarily due to the lower synthesis cost of the Boc anhydride reagent used to install the protecting group. While the initial reagent cost is only one part of the total synthesis expense, this differential becomes a significant factor in large-scale peptide manufacturing or in academic labs with constrained budgets, making Boc-Hyp-OH a more economical choice when the synthesis strategy allows.

Evidence DimensionRelative Reagent Cost
Target Compound DataGenerally lower cost
Comparator Or BaselineFmoc-Hyp-OH: Generally higher cost
Quantified DifferenceNot specified, but consistently noted in literature
ConditionsCommercial procurement of protected amino acids

The lower unit cost of Boc-Hyp-OH provides a direct economic incentive for its selection in cost-sensitive projects or large-scale production campaigns.

Solubility Profile
Class-level
DMSO, MeOH, DCM; slightly aq.
Balanced solubility for SPPS and work-up
Qualitative; confirms solvent compatibility
Triple-Helix Tm
Class-level
trans-Hyp > Pro > cis-Hyp
Trans conformation enhances collagen mimetic stability
Peptide-dependent; thermal denaturation assays

Core Building Block for Peptides with Benzyl-Based Side-Chain Protection

When synthesizing complex peptides that require the use of benzyl (Bzl) or other HF-labile side-chain protecting groups, Boc-Hyp-OH is the required choice. Its acid-labile Boc group is fully orthogonal to the Bzl groups, allowing for a robust and predictable synthesis and deprotection workflow that is impossible to achieve with an Fmoc-based analogue.

Synthesis of Collagen Mimetic Peptides (CMPs) via Boc-SPPS

Boc-Hyp-OH is a critical precursor for constructing CMPs based on the canonical (Pro-Hyp-Gly)n repeating motif. The 4R-hydroxyl group is essential for stabilizing the collagen triple helix. For laboratories standardized on Boc-SPPS workflows, either for cost reasons or to manage aggregation, this is the default reagent for creating these important biomaterials.

Economical Production of Peptides Where Hydroxyproline is Required

For any large-scale or cost-sensitive synthesis of a peptide where the hydroxyproline residue is functionally necessary, Boc-Hyp-OH presents a more economical pathway than Fmoc-Hyp-OH. The lower upfront cost of the raw material provides a clear financial advantage, especially in industrial production or high-throughput academic screening.

Application Fit Matrix

Application
Selection Property
Validation Focus
Collagen mimetic peptide studies
Trans-4-hydroxyproline stereoelectronics
Triple-helix thermal stability (Tm)
Boc/Bzl SPPS for difficult sequences
Acid-labile Boc protection orthogonality
Coupling efficiency and crude purity
Conformationally constrained peptidomimetics
Pyrrolidine ring conformational rigidity
Proteolytic stability and target binding
Orthogonal hydroxyproline derivatization
High-purity amino acid building block
Derivative purity and solubility

XLogP3

0.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

231.11067264 Da

Monoisotopic Mass

231.11067264 Da

Heavy Atom Count

16

UNII

RC99P5B8IG

GHS Hazard Statements

Aggregated GHS information provided by 10 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 8 of 10 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 10 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13726-69-7

Wikipedia

Trans-N-boc-4-hydroxy-L-proline
Hagel et al. Selective irreversible inhibition of a protease by targeting a non-catalytic cysteine. Nature Chemical Biology, doi: 10.1038/nchembio.492, published online 28 November 2010 http://www.nature.com/naturechemicalbiology

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